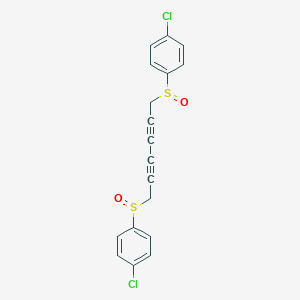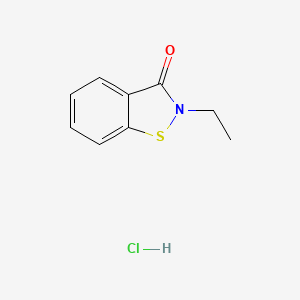
2-Ethyl-1,2-benzothiazol-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,2-benzothiazol-3-one;hydrochloride is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2-benzothiazol-3-one typically involves the reaction of 2-mercaptobenzoic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of 2-Ethyl-1,2-benzothiazol-3-one often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Ethyl-1,2-benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-tubercular and anti-cancer activities.
Industry: Utilized as a preservative in various products, including paints, adhesives, and cleaning agents .
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2-benzothiazol-3-one involves its interaction with cellular components, leading to the disruption of microbial cell membranes and inhibition of essential enzymes. This compound targets specific molecular pathways, resulting in its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: Another benzothiazole derivative with similar antimicrobial properties.
Methylisothiazolinone: Known for its use as a preservative in various products.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator
Uniqueness
2-Ethyl-1,2-benzothiazol-3-one stands out due to its specific structural features and the presence of an ethyl group, which can influence its reactivity and biological activity. Its unique combination of properties makes it suitable for a variety of applications in different fields .
Properties
CAS No. |
89390-13-6 |
|---|---|
Molecular Formula |
C9H10ClNOS |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
2-ethyl-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C9H9NOS.ClH/c1-2-10-9(11)7-5-3-4-6-8(7)12-10;/h3-6H,2H2,1H3;1H |
InChI Key |
WCZOKFSOUOBEJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2S1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




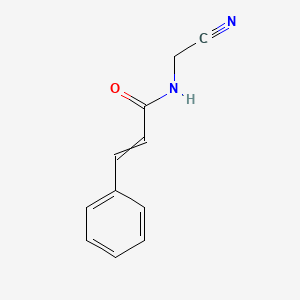
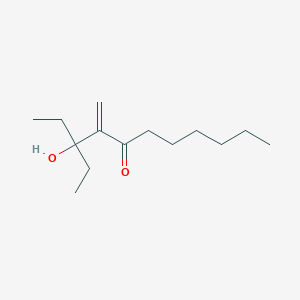
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
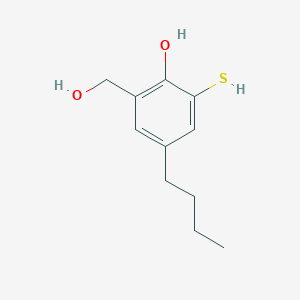
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)


![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)


